N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 821007-58-3
VCID: VC16809487
InChI: InChI=1S/C26H30N2O2/c1-27(26(29)25-13-8-20-30-25)23-14-17-28(18-15-23)19-16-24(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-13,20,23-24H,14-19H2,1H3
SMILES:
Molecular Formula: C26H30N2O2
Molecular Weight: 402.5 g/mol

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide

CAS No.: 821007-58-3

Cat. No.: VC16809487

Molecular Formula: C26H30N2O2

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide - 821007-58-3

Specification

CAS No. 821007-58-3
Molecular Formula C26H30N2O2
Molecular Weight 402.5 g/mol
IUPAC Name N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide
Standard InChI InChI=1S/C26H30N2O2/c1-27(26(29)25-13-8-20-30-25)23-14-17-28(18-15-23)19-16-24(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-13,20,23-24H,14-19H2,1H3
Standard InChI Key BJNSLQHOLJZNSV-UHFFFAOYSA-N
Canonical SMILES CN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CO4

Introduction

Molecular Formula

The molecular formula is C24H28N2O2, with a molecular weight of approximately 376.49 g/mol.

Synthesis Pathway

The synthesis of this compound typically involves multiple steps to incorporate the diphenylpropyl group, piperidine core, and furan-based carboxamide functionality. A general synthetic route could include:

  • Preparation of Piperidine Intermediate:

    • Start with commercially available piperidine derivatives.

    • Introduce the 3,3-diphenylpropyl group via alkylation using a suitable halide (e.g., benzyl chloride derivatives).

  • Formation of the Amide Bond:

    • Couple the modified piperidine with furan-2-carboxylic acid or its derivatives using an amide coupling reagent like HATU or EDCI.

  • Methylation of Nitrogen:

    • Methylate the secondary amine using methyl iodide or dimethyl sulfate under basic conditions.

Reaction Conditions

  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).

  • Catalysts: Base catalysts like triethylamine or potassium carbonate.

  • Temperature: Moderate heating (~50–80°C) for coupling reactions.

Potential Applications

The compound's structure suggests it may have applications in pharmacology due to its resemblance to known bioactive molecules. Below are some potential areas of interest:

Pharmacological Activity

  • The presence of a piperidine ring and amide functionality is common in many drugs targeting central nervous system (CNS) disorders.

  • The diphenylpropyl group may enhance lipophilicity and membrane permeability, making it suitable for CNS penetration.

Drug Design

  • The furan-2-carboxamide moiety could interact with biological targets such as enzymes or receptors through hydrogen bonding.

  • Potential therapeutic areas include pain management, neurodegenerative diseases, or psychiatric disorders.

Research Tool

  • This compound could serve as a scaffold for designing analogs with improved activity or selectivity for specific biological targets.

Research Findings and Data

Study ReferenceRelated CompoundObserved Activity
Piperidine derivativesAntiarrhythmic properties
Carboxamide-based compoundsAntiviral activity against influenza
Piperidinylquinoline derivativesKinase inhibition for cancer treatment

These findings suggest that compounds containing piperidine and carboxamide groups are versatile in medicinal chemistry.

Future Directions

To fully understand the potential of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide:

  • Conduct computational studies (e.g., docking simulations) to predict binding affinity to biological targets.

  • Perform in vitro assays to evaluate pharmacological activity (e.g., receptor binding studies).

  • Investigate ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to assess drug-likeness.

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